molecular formula C9H9N3O B2710714 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde CAS No. 1909320-16-6

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2710714
CAS No.: 1909320-16-6
M. Wt: 175.191
InChI Key: MISJBFIEJTZSMH-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the reaction of 1-methylpyrazole-4-carbaldehyde with pyrrole under specific conditions. For instance, the reaction can be carried out using sodium tetrahydroborate in methanol at room temperature for several hours, followed by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain kinases, which are involved in signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid: Oxidized form of the original compound.

    1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-methanol: Reduced form of the original compound.

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISJBFIEJTZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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